Cas no 1272758-05-0 (2-Cbz-2,5-Diazaspiro3.4octane)

2-Cbz-2,5-Diazaspiro3.4octane Chemical and Physical Properties
Names and Identifiers
-
- benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate
- 2-Cbz-2,5-diazaspiro[3.4]octane
- XAC75805
- SB50973
- AM805579
- A909898
- MFCD18711406
- AS-35643
- benzyl2,5-diazaspiro[3.4]octane-2-carboxylate
- 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, phenylmethyl ester
- CS-0067393
- AKOS027328627
- 1272758-05-0
- DTXSID901175655
- 2-Cbz-2,5-Diazaspiro3.4octane
-
- MDL: MFCD18711406
- Inchi: 1S/C14H18N2O2/c17-13(18-9-12-5-2-1-3-6-12)16-10-14(11-16)7-4-8-15-14/h1-3,5-6,15H,4,7-11H2
- InChI Key: RRZZJIWGDWBWGM-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CC2(CCCN2)C1)=O
Computed Properties
- Exact Mass: 246.137
- Monoisotopic Mass: 246.137
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 41.6
Experimental Properties
- Color/Form: Yellow to Brown Liquid
2-Cbz-2,5-Diazaspiro3.4octane Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:2-8 °C
2-Cbz-2,5-Diazaspiro3.4octane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 301301-250mg |
2-CBZ-2,5-DIAZASPIRO[3.4]OCTANE |
1272758-05-0 | 95% | 250mg |
¥ 9548 | 2022-04-26 | |
TRC | C227208-5mg |
2-Cbz-2,5-Diazaspiro[3.4]octane |
1272758-05-0 | 5mg |
$ 65.00 | 2022-04-01 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C883470-250mg |
2-CBZ-2,5-DIAZASPIRO[3.4]OCTANE |
1272758-05-0 | 95% | 250mg |
¥9,172.00 | 2022-09-29 | |
eNovation Chemicals LLC | Y0992394-5g |
benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate |
1272758-05-0 | 95% | 5g |
$3000 | 2024-08-02 | |
abcr | AB306147-250 mg |
2-Cbz-2,5-diazaspiro[3.4]octane; 95% |
1272758-05-0 | 250mg |
€663.90 | 2023-04-26 | ||
AstaTech | 50800-1/G |
2-CBZ-2,5-DIAZASPIRO[3.4]OCTANE |
1272758-05-0 | 95% | 1g |
$963 | 2023-09-17 | |
BAI LING WEI Technology Co., Ltd. | J20F301301-1g |
2-CBZ-2,5-DIAZASPIRO[3.4]OCTANE |
1272758-05-0 | 0.95 | 1g |
¥32802 | 2023-11-24 | |
abcr | AB306147-100mg |
2-Cbz-2,5-diazaspiro[3.4]octane, 95%; . |
1272758-05-0 | 95% | 100mg |
€419.80 | 2024-06-08 | |
abcr | AB306147-250mg |
2-Cbz-2,5-diazaspiro[3.4]octane, 95%; . |
1272758-05-0 | 95% | 250mg |
€663.90 | 2024-06-08 | |
eNovation Chemicals LLC | Y0992394-5g |
benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate |
1272758-05-0 | 95% | 5g |
$3000 | 2025-02-24 |
2-Cbz-2,5-Diazaspiro3.4octane Related Literature
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
Additional information on 2-Cbz-2,5-Diazaspiro3.4octane
Comprehensive Overview of 2-Cbz-2,5-Diazaspiro[3.4]octane (CAS No. 1272758-05-0): Properties, Applications, and Industry Trends
The compound 2-Cbz-2,5-Diazaspiro[3.4]octane (CAS No. 1272758-05-0) is a highly specialized spirocyclic structure that has garnered significant attention in pharmaceutical and organic chemistry research. Its unique diazaspiro scaffold, combined with the Cbz (carbobenzyloxy) protecting group, makes it a versatile intermediate for drug discovery, particularly in the development of central nervous system (CNS) therapeutics and protease inhibitors. This article delves into its molecular characteristics, synthetic applications, and relevance to current industry trends, including AI-driven drug design and green chemistry.
Chemically, 2-Cbz-2,5-Diazaspiro[3.4]octane features a spiro[3.4]octane core, a bicyclic system that introduces three-dimensional complexity—a property increasingly sought after in modern fragment-based drug discovery (FBDD). The presence of the Cbz group enhances its stability during synthetic transformations, making it a preferred choice for peptide coupling and N-heterocycle functionalization. Researchers frequently inquire about its synthetic protocols, such as "How to synthesize 2-Cbz-2,5-Diazaspiro[3.4]octane?" or "What are the alternatives to Cbz protection in spirocyclic systems?"—questions reflecting its practical challenges and adaptability.
In the context of drug development, this compound aligns with the growing demand for saturated heterocycles, which improve pharmacokinetic profiles by reducing metabolic liabilities. Its spirocyclic architecture is particularly valuable in targeting G-protein-coupled receptors (GPCRs) and kinases, two hotspot areas in oncology and neurodegenerative disease research. Notably, its logP and hydrogen bond acceptor/donor counts comply with Lipinski’s Rule of Five, a frequent search term among medicinal chemists optimizing oral bioavailability.
From an industrial perspective, 1272758-05-0 exemplifies the shift toward scalable spirocyclic synthesis, a topic trending in process chemistry forums. Innovations like flow chemistry and enzymatic catalysis are being explored to overcome traditional yield limitations. Additionally, its non-toxic profile (as per standard REACH and ICH guidelines) positions it favorably in sustainable chemistry initiatives—a key focus for ESG-conscious manufacturers.
The compound’s nomenclature often triggers searches for "IUPAC name of 2-Cbz-2,5-Diazaspiro[3.4]octane" or "CAS 1272758-05-0 suppliers," highlighting its commercial relevance. Analytical data, including NMR and HPLC purity, are critical for quality assurance, as evidenced by frequent queries like "HPLC method for 2-Cbz-2,5-Diazaspiro[3.4]octane." These technical nuances underscore its role in high-throughput screening (HTS) and combinatorial chemistry.
Looking ahead, 2-Cbz-2,5-Diazaspiro[3.4]octane is poised to benefit from advancements in machine learning (ML)-assisted molecular docking, where its rigid scaffold could serve as a privileged structure for virtual libraries. As the pharmaceutical industry prioritizes covalent inhibitors and allosteric modulators, this compound’s diazaspiro core offers a template for innovation—addressing search trends like "spirocycles in drug design 2024" and "next-gen heterocycles."
In summary, CAS No. 1272758-05-0 represents a convergence of structural novelty, synthetic utility, and therapeutic potential. Its alignment with cutting-edge research paradigms—from AI-augmented chemistry to green synthesis—ensures its continued relevance in both academic and industrial settings. For researchers navigating the complexities of spirocyclic chemistry, this compound stands as a testament to the evolving landscape of small-molecule drug discovery.
1272758-05-0 (2-Cbz-2,5-Diazaspiro3.4octane) Related Products
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
